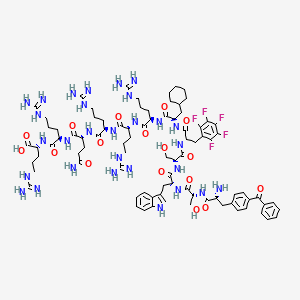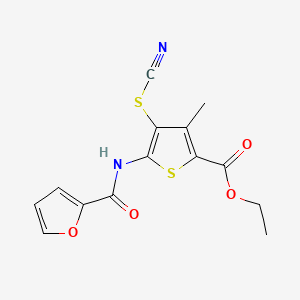![molecular formula C31H34O5 B1668753 4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid CAS No. 170355-78-9](/img/structure/B1668753.png)
4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
Descripción general
Descripción
“4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid”, also known as CD 2665, is a selective RARβ/γ antagonist . It has a molecular formula of C31H34O5 and a molecular weight of 486.6 .
Physical and Chemical Properties The compound is a crystalline solid with a predicted boiling point of 668.6±55.0 °C and a predicted density of 1.227±0.06 g/cm3 . It is soluble in DMF (30 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (25 mg/ml) . The compound has a predicted pKa of 4.13±0.10 .
Aplicaciones Científicas De Investigación
Luminescent Properties
A study explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Europium (Eu(III))-cored complexes. The research focused on understanding the energy-transfer pathway in luminescent lanthanide complexes. The study highlighted the importance of intramolecular charge transfer (ICT) in the energy-transfer pathway from the ligand to the Eu(III) ion (Kim, Baek, & Kim, 2006).
Synthesis of Labelled Compounds
Research on the synthesis of carbon-14 labelled 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a compound with potential dermatological applications, was conducted. The synthesis involved a multi-step process starting from barium [14C]-carbonate (Pilgrim, Nedoncelle, Frideling, & Shroot, 1991).
Ligand Binding and Biological Activities
A study synthesized and evaluated ligands binding to retinoic acid receptor subtypes. The research identified the 4-substituted-3-(1-adamantyl)phenyl moiety as a new pharmacophore, replacing the beta-cyclogeranylidene ring of all-trans-retinoic acid. This included the development of RAR gamma selective derivatives (Charpentier et al., 1995).
Interaction with DNA
Another study focused on the synthesis of 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a synthetic aromatic retinoid. The interaction of this compound and its derivatives with DNA was investigated, revealing that the adamantyl group significantly influences DNA binding (Milanese et al., 2011).
Fluoronaphthoic Acids
Research on the synthesis of mono- and difluoronaphthoic acids was conducted. This study is relevant due to the structural similarity and potential insights it provides into the chemistry of naphthoic acids (Tagat et al., 2002).
Synthesis of Naphtho[1,2-d]imidazoles
A study detailed the synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles containing an adamantane fragment. This research provides insights into the synthesis methodologies that could be applicable to the target compound (Frolenko et al., 2013).
Chiral Polycyclic Aromatic Hydrocarbons
Research on the synthesis of chiral naphthalene, phenanthrene, chrysene, and pyrene containing bis(1-adamantyl) groups was conducted. This study provides insights into the synthesis and properties of such compounds (Yamamoto et al., 2013).
Propiedades
IUPAC Name |
4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALRFFXKQPVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168846 | |
| Record name | CD 2665 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid | |
CAS RN |
170355-78-9 | |
| Record name | CD 2665 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CD 2665 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)
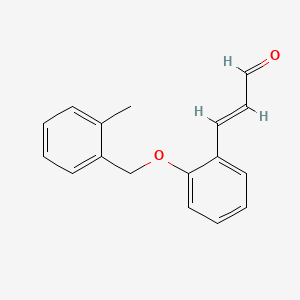
![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
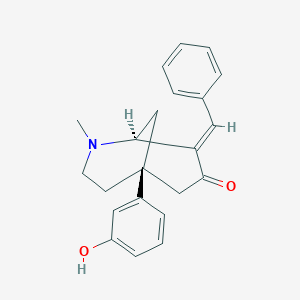
![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)
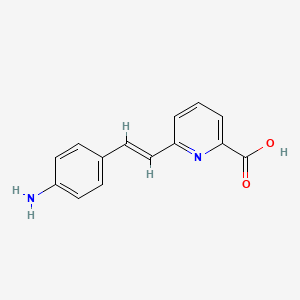
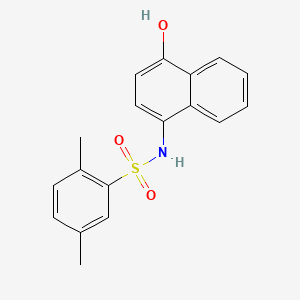
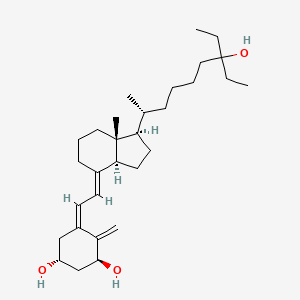
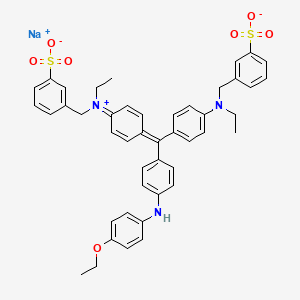
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
